molecular formula C7H12Cl2N2OS B2770450 4-(Methylsulfonimidoyl)aniline;dihydrochloride CAS No. 2445786-14-9

4-(Methylsulfonimidoyl)aniline;dihydrochloride

Cat. No. B2770450
CAS RN: 2445786-14-9
M. Wt: 243.15
InChI Key: HPLWYPOAGMIALF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of “4-(Methylsulfonimidoyl)aniline;dihydrochloride” is C7H10N2OS . The compound has a molecular weight of 243.15.

Scientific Research Applications

Chemoselective Reactions and Synthesis

4-(Methylsulfonimidoyl)aniline;dihydrochloride and its derivatives play a significant role in chemoselective reactions. These compounds are involved in selective S_NAr reactions, where weak bases enable anilines and secondary aliphatic amines to selectively displace the chloride group. This selectivity extends to deprotonated anilines and their carbonyl derivatives, which displace the sulfone group, demonstrating the compound's versatility in organic synthesis. The reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various electrophiles highlight the steric-driven selectivity critical for developing synthesis pathways for complex molecules (R. Baiazitov et al., 2013).

Sulfonated Oxindoles and Polyanilines

The compound facilitates the assembly of sulfonated oxindoles, indicating its utility in generating sulfonyl radicals from sulfur dioxide. This one-pot reaction, starting from anilines, showcases the compound's role in synthesizing sulfonated polymers and small molecules with broad application in materials science and pharmaceuticals (Tong Liu et al., 2017). Similarly, the electrochemical synthesis of self-doped polyaniline in fluorosulfonic acid/acetonitrile solution, utilizing aniline derivatives for sulfonation, reflects the compound's contribution to advancing conductive polymers with potential in electronic and anti-corrosion applications (Y. Şahin et al., 2002).

Anti-Corrosion Coatings

The synthesis and application of nanostructured poly(aniline-co-metanilic acid) on carbon steel demonstrate the compound's effectiveness in enhancing the anti-corrosion properties of coatings. By introducing sulfonic acid groups into the polyaniline structure, the coatings exhibit improved performance, highlighting the compound's role in developing advanced materials for protecting industrial and infrastructure components (Cuijuan Xing et al., 2014).

Fluorescent Thermometry

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showcases the compound's potential in fluorescent thermometry, where its fluorescence intensity increases with temperature. This property is utilized for ratiometric temperature detection, indicating the compound's relevance in the development of temperature-sensitive materials for various scientific and industrial applications (Chemical communications, 2014).

properties

IUPAC Name

4-(methylsulfonimidoyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWYPOAGMIALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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